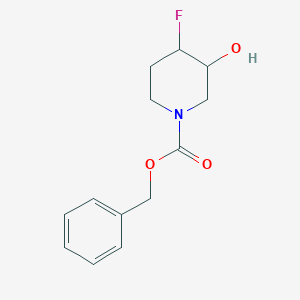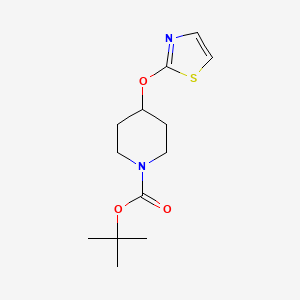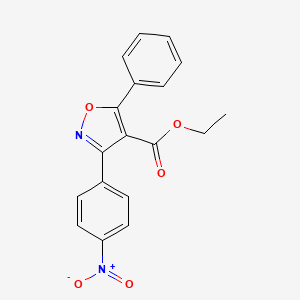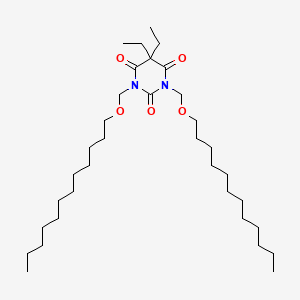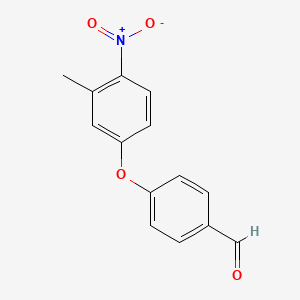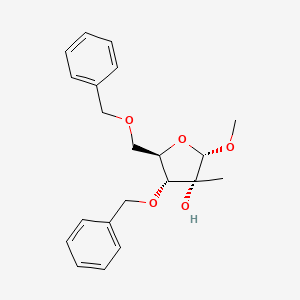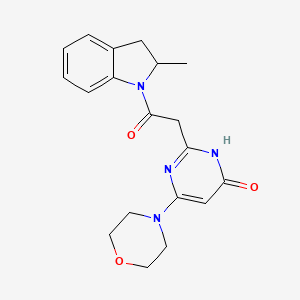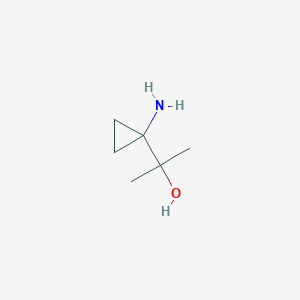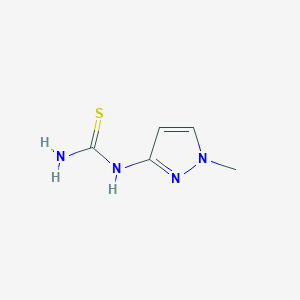
(1-methyl-1H-pyrazol-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-pyrazol-3-yl)thiourea is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the nitrogen atom and a thiourea moiety at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-3-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the pyrazole derivative to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-Methyl-1H-pyrazol-3-yl)thiourea is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as an additive in materials science to enhance the properties of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazol-3-yl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-Methyl-1H-pyrazol-3-yl)guanidine: Contains a guanidine group instead of thiourea.
1-Methyl-1H-pyrazol-3-yl)carbamate: Features a carbamate group in place of thiourea.
Uniqueness: (1-Methyl-1H-pyrazol-3-yl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity. The sulfur atom in the thiourea group can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making this compound particularly valuable in certain applications.
Propiedades
Fórmula molecular |
C5H8N4S |
|---|---|
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
(1-methylpyrazol-3-yl)thiourea |
InChI |
InChI=1S/C5H8N4S/c1-9-3-2-4(8-9)7-5(6)10/h2-3H,1H3,(H3,6,7,8,10) |
Clave InChI |
HEVBYYYVYXQHSS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)NC(=S)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
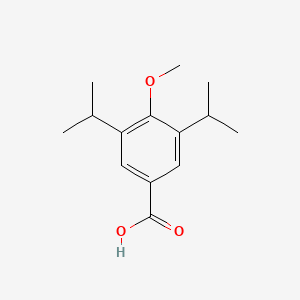
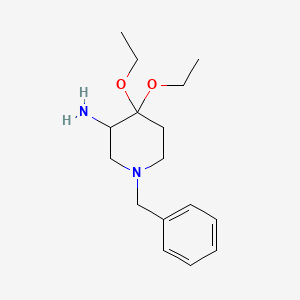


![methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate](/img/structure/B8712312.png)

